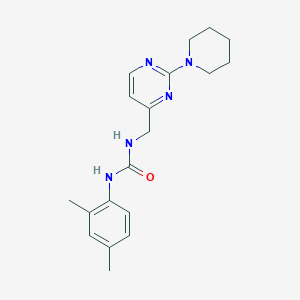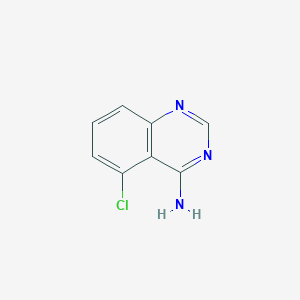
5-Chloroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its various applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Mode of Action
It is known that many quinazoline derivatives interact with their targets by binding to active sites, leading to changes in the target’s function . The specific interactions between 5-Chloroquinazolin-4-amine and its targets remain to be elucidated.
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
Some quinazoline derivatives have been shown to have cytotoxic activity, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives, a class of compounds to which 5-Chloroquinazolin-4-amine belongs, have been synthesized and studied for their anticancer activity
Cellular Effects
Some quinazoline derivatives have been shown to have antiproliferative activity against non-small lung cancer A549 cell lines
Molecular Mechanism
Some quinazoline derivatives have been shown to inhibit ULK, an autophagy initiation kinase, in non-small cell lung cancer (NSCLC)
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinazolin-4-amine typically involves the cyclization of anthranilic acid with urea to form 2,4-dihydroxyquinazoline. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichloroquinazoline. Finally, the 2,4-dichloroquinazoline is reacted with ammonia to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions include various substituted quinazolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
5-Chloroquinazolin-4-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Quinazoline: The parent compound of 5-Chloroquinazolin-4-amine, known for its wide range of biological activities.
2,4-Dichloroquinazoline: An intermediate in the synthesis of this compound, also used in various chemical reactions.
4-Aminoquinoline: A related compound with significant pharmacological properties, including antimalarial activity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMCMXPOLUVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2685217.png)
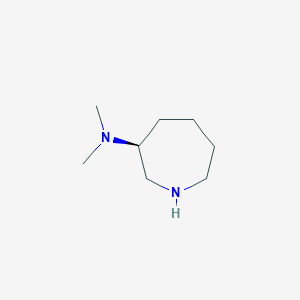
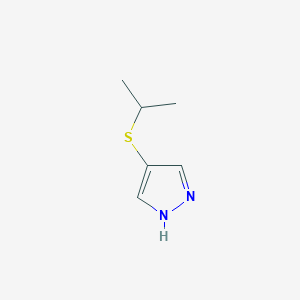

![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)
![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2685226.png)
![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)
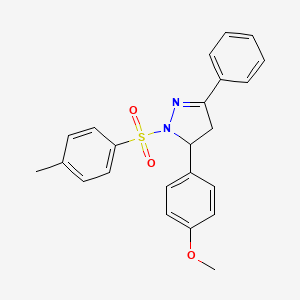
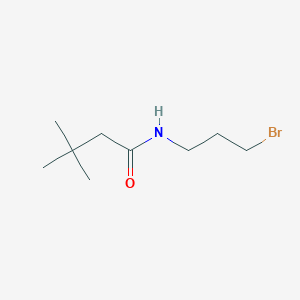
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)
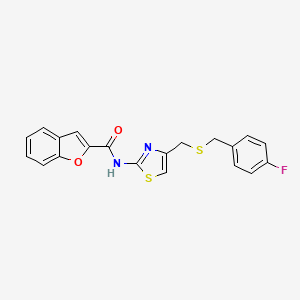
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)
